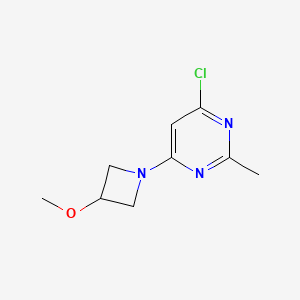

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine

Description

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4, a methyl group at position 2, and a 3-methoxyazetidin-1-yl moiety at position 6. Pyrimidine derivatives are critical in medicinal chemistry due to their presence in pharmaceuticals such as antiviral agents, kinase inhibitors, and anticancer drugs . The methoxy group on the azetidine may influence solubility and electronic properties, making this compound a valuable intermediate in drug discovery .

Properties

IUPAC Name |

4-chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-11-8(10)3-9(12-6)13-4-7(5-13)14-2/h3,7H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLVFVNBXSACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CC(C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent at the 4-position, a methoxyazetidine moiety at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Understanding its biological activity is crucial for its development in pharmaceutical applications.

- Molecular Formula : CHClNO

- Molecular Weight : 213.66 g/mol

- CAS Number : 1863894-75-0

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are currently under investigation, with preliminary studies suggesting potential efficacy in inhibiting certain enzymatic pathways and cellular processes.

- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer proliferation and inflammation.

- Receptor Interaction : The methoxyazetidine group could facilitate interactions with specific receptors, modulating signaling pathways related to cell growth and survival.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of similar pyrimidine derivatives, providing insights into the biological activity of compounds like this compound.

Table: Summary of Biological Activities of Related Compounds

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrimidine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines. The introduction of the methoxyazetidine moiety was hypothesized to improve selectivity towards cancerous cells while reducing toxicity to normal cells.

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Agents

Research indicates that derivatives of pyrimidine compounds, including 4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine, have been explored for their potential as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapies .

b. Antidiabetic Medications

The synthesis of this compound has been linked to the development of active pharmaceutical ingredients (APIs) used in treating diabetes. Pyrimidine derivatives often exhibit properties that can enhance insulin sensitivity or regulate glucose metabolism, making them valuable in antidiabetic drug formulations .

c. Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The incorporation of this compound into formulations could enhance the efficacy against various bacterial strains, providing a potential avenue for developing new antibiotics .

Agrochemical Applications

a. Herbicide Development

The compound serves as an intermediate in the synthesis of herbicides. Pyrimidine-based herbicides are known for their effectiveness in controlling a wide range of weeds, which is crucial for agricultural productivity . The structural modifications provided by this compound can lead to the development of more selective and potent herbicides.

b. Insecticides

In addition to herbicidal applications, pyrimidine derivatives have been investigated for their insecticidal properties. The modification of the compound can lead to formulations that target specific pests while minimizing impact on beneficial organisms .

Synthetic Chemistry

The synthesis of this compound involves various methodologies that are crucial for producing high-purity compounds required in pharmaceutical applications. The ability to synthesize this compound efficiently can lead to advancements in both medicinal and agricultural chemistry .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.